molecular formula C15H14O3 B2596828 Ethyl 3-phenoxybenzoate CAS No. 60677-14-7

Ethyl 3-phenoxybenzoate

Cat. No. B2596828
CAS RN: 60677-14-7
M. Wt: 242.274
InChI Key: LBKYKBFMRILRCT-UHFFFAOYSA-N
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Description

Ethyl 3-phenoxybenzoate, also known as ethyl benzyl phenoxyacetate, is an organic compound . It is a colorless or white to yellow liquid or powder or crystals .


Synthesis Analysis

Ethyl 3-phenoxybenzoate can be synthesized from Ethanol and 3-Phenoxybenzoic acid . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .


Molecular Structure Analysis

The molecular weight of Ethyl 3-phenoxybenzoate is 242.27 . The IUPAC name is ethyl 3-phenoxybenzoate . The InChI code is 1S/C15H14O3/c1-2-17-15 (16)12-7-6-10-14 (11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 .


Chemical Reactions Analysis

The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 hours .


Physical And Chemical Properties Analysis

Ethyl 3-phenoxybenzoate is stored at room temperature . It is shipped at room temperature .

Scientific Research Applications

Synthesis of New Compounds

Ethyl 3-phenoxybenzoate has been utilized in the synthesis of new compounds, including metallomesogens and antigen inhibitors. For instance, Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a derivative, was synthesized and used to produce copper(II) metallomesogenic complexes, showing the compound's utility in creating materials with liquid crystalline properties (Kovganko & Kovganko, 2013). Similarly, ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates, aiming to inhibit antigen 85C, were synthesized from 3-bromobenzoic acid, indicating the potential medicinal applications of derivatives of Ethyl 3-phenoxybenzoate (Frlan, Gobec & Kikelj, 2007).

Applications in Material Science

Ethyl 3-phenoxybenzoate derivatives have also been explored for material science applications. For example, silica-based organic-inorganic hybrid materials composed of ethyl-p-hydroxybenzoate derivatives were prepared via a sol-gel process. These materials demonstrated the ability to strongly absorb ultraviolet and effectively transfer energy to Tb{sup 3+} ions through their triplet excited state, indicating potential applications in photonics and electronics (Yan & Ma, 2006).

Role in Environmental Studies

Ethyl 3-phenoxybenzoate has been a subject of environmental studies, particularly concerning its derivatives known as parabens. These studies have explored their occurrence, fate, and behavior in aquatic environments and human exposure through breast milk. For instance, parabens, which are esters of para-hydroxybenzoic acid, have been identified as emerging contaminants due to their ubiquitous presence in surface water and sediments. Studies have also reported the detection of ethyl paraben and its by-products, indicating the need for further research on their environmental impact and toxicity (Haman, Dauchy, Rosin & Munoz, 2015).

Anticancer Activity

Derivatives of Ethyl 3-phenoxybenzoate have been synthesized and evaluated for their anticancer activity. Novel hydrazide-hydrazones derived from ethyl paraben showed cytotoxic activity on liver cancer cell lines, indicating the potential of these compounds in cancer treatment. The study suggests that modifying ethyl paraben can lead to the synthesis of new molecules with significant biological activities (Han, Atalay, Imamoğlu & Küçükgüzel, 2020).

Safety And Hazards

Ethyl 3-phenoxybenzoate is classified as a warning hazard . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

It seemed worthwhile to synthesize and study the activity of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties .

properties

IUPAC Name

ethyl 3-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKYKBFMRILRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346970
Record name Ethyl 3-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenoxybenzoate

CAS RN

60677-14-7
Record name Ethyl 3-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-hydroxybenzoate (0.200 g; 1.20 mmol), benzeneboronic acid (0.294 g; 2.41 mmol), copper acetate (0.437 g; 2.41 mmol) and pyridine (0.195 mL; 2.42 mmol) in dichloromethane (8 mL) was stirred at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (eluent 5 to 35% ethyl acetate in heptane) to yield 0.222 g (76%) of the title compound as a colourless oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
0.195 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.437 g
Type
catalyst
Reaction Step One
Yield
76%

Citations

For This Compound
11
Citations
YV Popov, TK Korchagina, VS Lobasenko… - Russian Journal of …, 2014 - Springer
… suspension of 0.2 g (7.07 mmol) of sodium hydride in 50 mL of anhydrous cyclohexane was added upon stirring and cooling to a solution of 3 g (12.3 mmol) of ethyl 3-phenoxybenzoate …
Number of citations: 4 link.springer.com
DC Coomber, DJ Tucker, AM Bond - Journal of Electroanalytical Chemistry, 1997 - Elsevier
… Mass spectrometry (El and PCI) indicated a molecular ion of m/z 242 which was consistent with the product formed being ethyl 3-phenoxybenzoate. The compound was prepared in a …
Number of citations: 13 www.sciencedirect.com
A Zhou, L Wu, D Li, Q Chen, X Zhang… - Chinese Journal of …, 2012 - Wiley Online Library
A novel method for the synthesis of esters via reductive coupling of N‐tosylhydrazones with carboxylic acids under metal‐free conditions has been developed. Various functional groups …
Number of citations: 7 onlinelibrary.wiley.com
S Yagci, M Gozelle, SG Kaya, Y Ozkan, AB Aksel… - Bioorganic & Medicinal …, 2021 - Elsevier
Sirtuins (SIRTs) are a class of nicotinamide adenine dinucleotide (NAD + )-dependent protein histone deacetylases (HDACs) that are evolutionarily conserved from bacteria to mammals…
Number of citations: 4 www.sciencedirect.com
H Uneme, Y Okada - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
… Reaction of 3-(4-chlorophenyl)-3-methyl-2-butanone (6) with ethyl 3-phenoxybenzoate (7) in the presence of sodium amide“) afforded 1,3-dione 8, which was reduced with sodium …
Number of citations: 8 www.journal.csj.jp
M Elliott, AW Farnham, NF Janes… - Pesticide …, 1988 - Wiley Online Library
… A solution of ethyl 3-phenoxybenzoate (1.5 g) in diethyl ether (10 ml) was then added over 10 min and the mixture stirred at 20C for 2 days. …
Number of citations: 15 onlinelibrary.wiley.com
P Bhupinder - academia.edu
This paper, and the two following, report a detailed examination of the effect of replacement of the central link in pyrethroids by isosteric or isoelectronic groups, and how the resulting …
Number of citations: 0 www.academia.edu
Y Zhang, G Ni, C Li, S Xu, Z Zhang, X Xie - Tetrahedron, 2015 - Elsevier
Palladium-catalyzed coupling reactions of aryl halides and phenols are described employing the bulky and electron-rich MOP-type ligands. When K 3 PO 4 was used as base and …
Number of citations: 32 www.sciencedirect.com
A Krief - ARKIVOC: Online Journal of Organic Chemistry, 2021 - arkat-usa.org
Racemic and enantiopure 3-phenoxymandelonitrile are valuable building blocks for the synthesis of pyrethrin insecticides cypermethrin and deltamethrin. Their synthesis involves two …
Number of citations: 3 www.arkat-usa.org
L Liu, J Tang, J Qiang, J Li… - Journal of Chemical …, 2016 - journals.sagepub.com
With visible-light irradiation, a simple and metal-free photocatalytic system for the synthesis of diaryl ethers from arylboronic acids and diaryliodonium salts has been developed. The …
Number of citations: 5 journals.sagepub.com

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